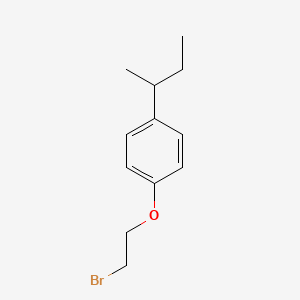
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a benzene ring substituted with a butan-2-yl group. The molecular formula of this compound is C12H17BrO.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The initial step involves the bromination of ethylene glycol to form 2-bromoethanol.
Etherification: The 2-bromoethanol is then reacted with 4-(butan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
The reaction conditions typically involve:
Temperature: The reactions are usually carried out at elevated temperatures ranging from 60°C to 100°C.
Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.
Catalysts: Potassium carbonate or sodium hydroxide can be used as catalysts to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at temperatures ranging from 50°C to 80°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-4-(butan-2-yl)benzene, 1-(2-aminoethoxy)-4-(butan-2-yl)benzene, and 1-(2-mercaptoethoxy)-4-(butan-2-yl)benzene.
Oxidation: Products include 1-(2-bromoethoxy)-4-(butan-2-yl)benzaldehyde and 1-(2-bromoethoxy)-4-(butan-2-yl)acetophenone.
Reduction: The major product is 1-(2-ethoxy)-4-(butan-2-yl)benzene.
科学研究应用
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and butan-2-yl groups can influence the compound’s binding affinity and specificity towards its targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be compared with similar compounds such as:
1-(2-Chloroethoxy)-4-(butan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties.
1-(2-Bromoethoxy)-4-(methyl)benzene: Similar structure but with a methyl group instead of butan-2-yl. It has different steric and electronic effects.
1-(2-Bromoethoxy)-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of butan-2-yl. It shows different stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
CAS 编号 |
144331-40-8 |
|---|---|
分子式 |
C12H17BrO |
分子量 |
257.17 g/mol |
IUPAC 名称 |
1-(2-bromoethoxy)-4-butan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI 键 |
LPHJLEIMYYTTDY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


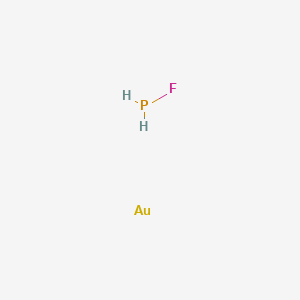
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)

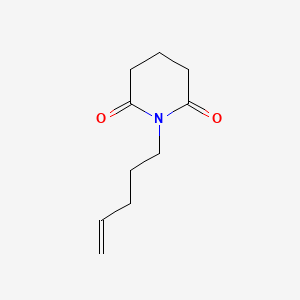

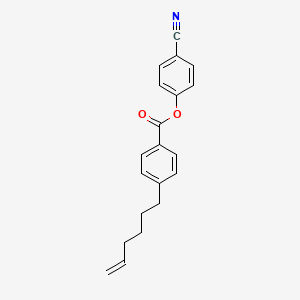
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
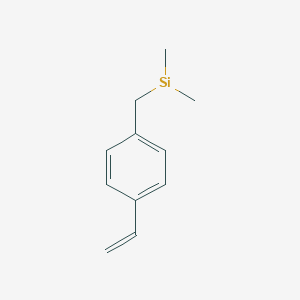
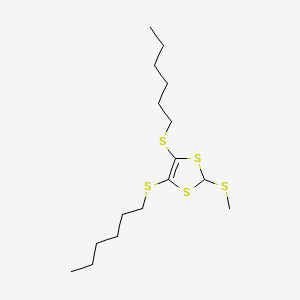
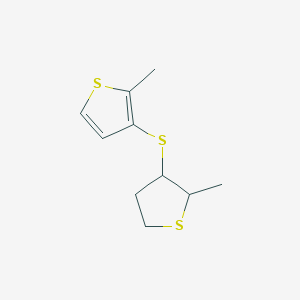
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
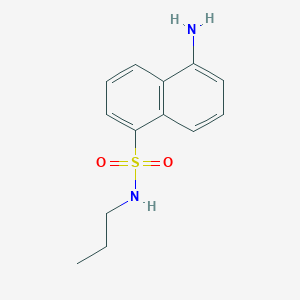
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

